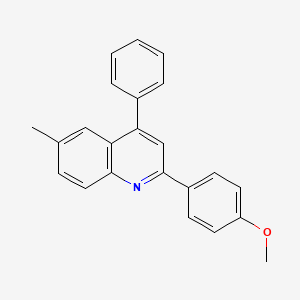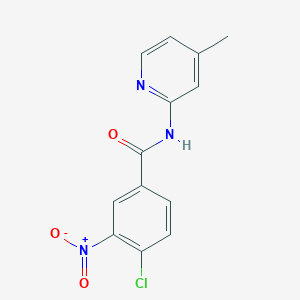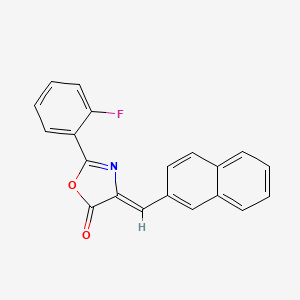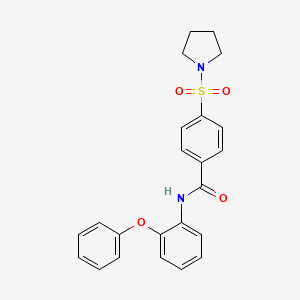
2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine est un composé organique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un halogénure d'aryle et un composé organoborée . Cette méthode est privilégiée en raison de ses conditions de réaction douces et de sa grande tolérance aux groupes fonctionnels.
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer l'application à grande échelle de la réaction de couplage de Suzuki-Miyaura. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de Réactions : La 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Cela peut convertir les groupes nitro en amines ou réduire les composés carbonylés en alcools.
Substitution : La substitution aromatique électrophile peut introduire différents substituants sur les cycles aromatiques.
Réactifs et Conditions Courants :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Des halogènes ou des groupes nitro peuvent être introduits à l'aide de réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux Produits : Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des N-oxydes de quinoléine, tandis que la réduction peut produire des aminoquinoléines.
4. Applications de la Recherche Scientifique
La 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine a plusieurs applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Ses dérivés sont étudiés pour leur potentiel en tant qu'agents antimicrobiens et anticancéreux.
Médecine : Les dérivés de la quinoléine sont explorés pour leurs propriétés thérapeutiques, y compris les effets antipaludiques et anti-inflammatoires.
5. Mécanisme d'Action
Le mécanisme d'action de la 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine implique son interaction avec diverses cibles moléculaires. Elle peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, les dérivés de la quinoléine sont connus pour inhiber les enzymes topoisomérases, qui sont essentielles à la réplication et à la réparation de l'ADN . Cette inhibition peut entraîner un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Composés Similaires :
2-(4-Méthoxyphényl)éthylamine : Connu pour son utilisation en synthèse organique et comme précurseur de divers produits pharmaceutiques.
4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline : Utilisé dans la synthèse de colorants et d'autres composés organiques.
Unicité : La 2-(4-Méthoxyphényl)-6-méthyl-4-phénylquinoléine se distingue par sa structure quinoléique spécifique, qui lui confère des propriétés électroniques et stériques uniques. Ces propriétés la rendent particulièrement utile en chimie médicinale pour la conception de médicaments ayant des activités biologiques spécifiques.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are explored for their therapeutic properties, including antimalarial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline involves its interaction with various molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)ethylamine: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other organic compounds.
Uniqueness: 2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline stands out due to its specific quinoline structure, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with specific biological activities.
Propriétés
Formule moléculaire |
C23H19NO |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C23H19NO/c1-16-8-13-22-21(14-16)20(17-6-4-3-5-7-17)15-23(24-22)18-9-11-19(25-2)12-10-18/h3-15H,1-2H3 |
Clé InChI |
DEZIKGBQQCOAPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)

![5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B11694831.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694841.png)



![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11694872.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694874.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)

![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11694885.png)
